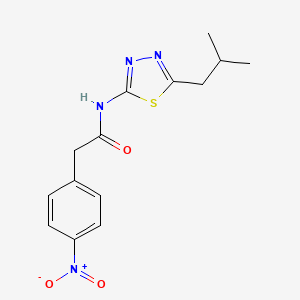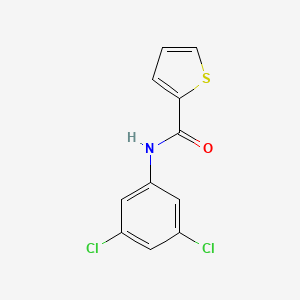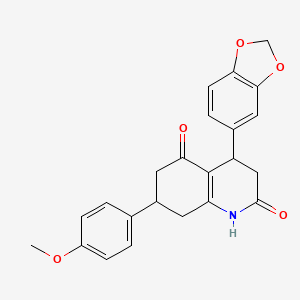
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to "N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide," involves multi-step chemical reactions, often starting from acyl chlorides or carboxylic acids and proceeding through the formation of thiadiazole rings via cyclization processes. These syntheses are typically characterized by the use of specific reagents and conditions that promote the formation of the desired thiadiazole core and its subsequent functionalization (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction provides detailed insights into the molecular geometry, including bond lengths and angles, allowing for a comprehensive understanding of the compound's structural characteristics. These studies reveal the compound's molecular conformation and the spatial arrangement of its functional groups (Shyamsivappan et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a wide range of chemical reactivities, including participation in nucleophilic substitution reactions, cycloadditions, and electrophilic substitutions. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts nucleophilic characteristics to the compound, enabling it to undergo various chemical transformations that can be exploited in synthetic chemistry and pharmaceutical design (Salian et al., 2017).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the thiadiazole ring. The determination of these properties is essential for the development of new materials and pharmaceuticals with desired characteristics (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are defined by the thiadiazole core and the attached functional groups. These properties play a pivotal role in the compound's biological activity and its application in various fields, including drug development and material science. Understanding these chemical properties facilitates the design of compounds with specific functions and improved performance (Yu et al., 2014).
Applications De Recherche Scientifique
Carcinogenicity Studies :
- NFTA, a related compound to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide, showed a high incidence of lymphocytic leukemia and forestomach tumors in mice (Cohen et al., 1973).
- Another study revealed that N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced various types of tumors in rats (Cohen et al., 1975).
Pharmacological Evaluation :
- A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to the target compound, were evaluated as anti-inflammatory and analgesic agents (Shkair et al., 2016).
Antioxidant and Antimicrobial Properties :
- Novel compounds including N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and their antioxidant and antimicrobial properties were investigated (Al-Khazragie et al., 2022).
Anticancer Activity :
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
- Additionally, N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives showed effectiveness in inducing cell death in MCF-7 cells via G2/M phase cell cycle arrest (Shyamsivappan et al., 2022).
Propriétés
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(2)7-13-16-17-14(22-13)15-12(19)8-10-3-5-11(6-4-10)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLNKCFKOMTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)
![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)
![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)



![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)